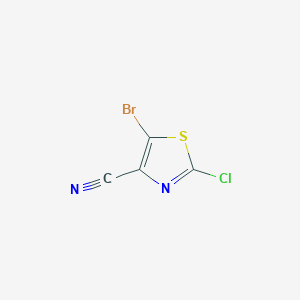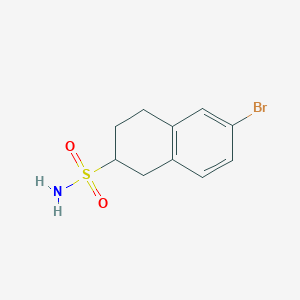
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H12BrNO2S. This compound is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a bromine atom and a sulfonamide group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by sulfonamide formation. The bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
For the sulfonamide formation, the brominated intermediate is reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to modulation of their activities. The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the sulfonamide group, making it less versatile in certain applications.
1,2,3,4-Tetrahydronaphthalene-2-sulfonamide: Lacks the bromine atom, affecting its reactivity and binding properties.
6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline: A similar brominated compound with different structural features and applications.
Uniqueness
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of both the bromine atom and sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO2S |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2,(H2,12,13,14) |
InChI Key |
NZUZIWPKNIXWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1S(=O)(=O)N)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



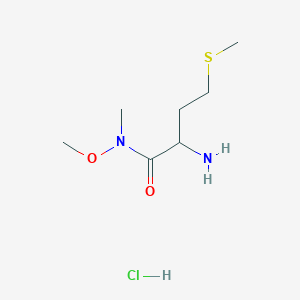
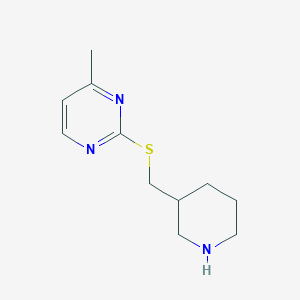
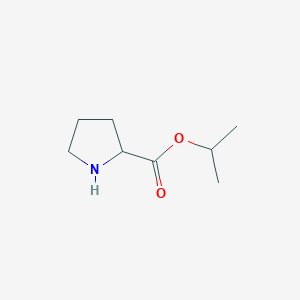
![2-(Propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13216118.png)
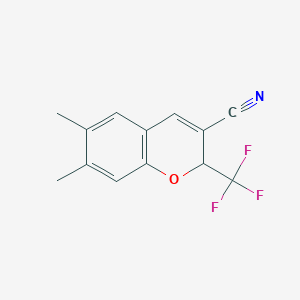
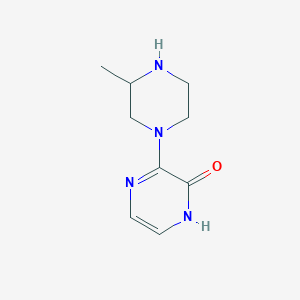
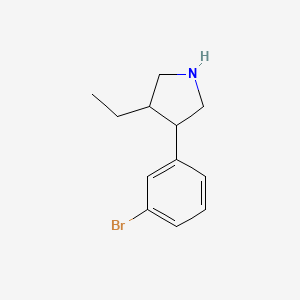
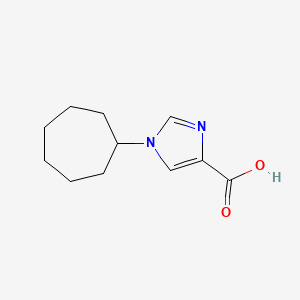

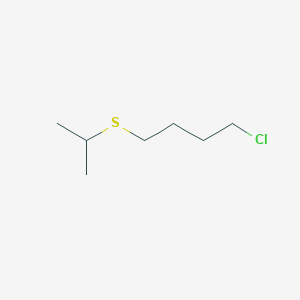
![1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13216173.png)
